molecular formula C18H26N2O3 B5340757 8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane

8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane

Cat. No. B5340757
M. Wt: 318.4 g/mol
InChI Key: SUUHIJGTPLJMBH-UHFFFAOYSA-N
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Description

8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly referred to as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Scientific Research Applications

AZD-9291 has been extensively studied for its potential use in the treatment of non-small cell lung cancer (NSCLC). Specifically, this compound has been shown to be effective in treating NSCLC patients who have developed resistance to first and second-generation 8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane TKIs. In addition to its use in NSCLC treatment, AZD-9291 has also been studied for its potential use in the treatment of other cancers that are driven by this compound mutations.

Mechanism of Action

AZD-9291 works by irreversibly binding to the mutant forms of 8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane, specifically the T790M mutation, which is common in NSCLC patients who have developed resistance to first and second-generation this compound TKIs. This binding results in the inhibition of this compound signaling, which ultimately leads to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZD-9291 have been extensively studied. Specifically, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells that have the T790M mutation. Additionally, AZD-9291 has been shown to have minimal effects on normal cells, which makes it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of AZD-9291 for lab experiments is its specificity for mutant 8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane, which allows for the selective inhibition of cancer cells while minimizing effects on normal cells. However, one limitation of this compound is its irreversibility, which can lead to the development of resistance over time.

Future Directions

There are several future directions for AZD-9291 research. One potential direction is the development of combination therapies that can enhance the efficacy of this compound in treating 8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane-mutant cancers. Additionally, further studies are needed to understand the mechanisms of resistance to AZD-9291 and to develop strategies to overcome this resistance. Finally, the potential use of AZD-9291 in the treatment of other cancers that are driven by this compound mutations should be explored.
In conclusion, AZD-9291 is a promising compound that has shown great potential in the treatment of this compound-mutant cancers. Its specificity for mutant this compound and minimal effects on normal cells make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanisms of action and to develop strategies to overcome resistance to this compound.

Synthesis Methods

The synthesis of AZD-9291 involves a multi-step process that includes the reaction of 2-ethyl-6-methyl-3-pyridinol with ethyl chloroformate, followed by the reaction of the resulting intermediate with 1-oxa-8-azaspiro[4.5]dec-2-ene. This process results in the formation of AZD-9291, which is a white to off-white crystalline powder.

properties

IUPAC Name

2-(2-ethyl-6-methylpyridin-3-yl)oxy-1-(1-oxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-15-16(6-5-14(2)19-15)22-13-17(21)20-10-8-18(9-11-20)7-4-12-23-18/h5-6H,3-4,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUHIJGTPLJMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC(=O)N2CCC3(CCCO3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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